molecular formula C10H11F2NO B2799054 3,3-Difluoro-2-phenylbutanamide CAS No. 2229314-74-1

3,3-Difluoro-2-phenylbutanamide

Cat. No. B2799054
CAS RN: 2229314-74-1
M. Wt: 199.201
InChI Key: ASCJWNRNRYBEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-phenylbutanamide is a chemical compound with the CAS Number: 2229314-74-1 . It has a molecular weight of 199.2 and its IUPAC name is 3,3-difluoro-2-phenylbutanamide .


Molecular Structure Analysis

The InChI code for 3,3-Difluoro-2-phenylbutanamide is 1S/C10H11F2NO/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Catalysis and Organic Synthesis

3,3-Difluoro-2-phenylbutanamide and related compounds serve as pivotal intermediates or ligands in catalytic processes. For instance, 1,3-dicarbonyl compounds, closely related to 3,3-Difluoro-2-phenylbutanamide, have been utilized as efficient, cost-effective, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions, demonstrating remarkable turnover numbers (Cui et al., 2007) (Cui et al., 2007). Additionally, these compounds play a crucial role in stereoselective synthesis, where they contribute to the production of spiro[tetrahydropyran-3,3'-oxindole] derivatives using a Prins cascade strategy, offering a new methodology for constructing spirocycles (Reddy et al., 2014) (Reddy et al., 2014).

Fluorinated Compounds Synthesis

The synthesis of fluorinated compounds is a significant area of application for 3,3-Difluoro-2-phenylbutanamide. A facile route to 3,3-difluoropyrrolidine hydrochloride, an essential synthon in biologically active compound synthesis, starts from related difluoroacetic acid derivatives, showcasing the importance of difluoro compounds in medicinal chemistry and organic synthesis (Wei et al., 2012) (Wei et al., 2012).

Electrolyte Additives in Energy Storage

In the realm of materials science, difluoroalkenes, closely related to 3,3-Difluoro-2-phenylbutanamide, have been explored as novel electrolyte additives for lithium-ion batteries. These compounds induce favorable solid electrolyte interphase (SEI) formation, contributing to improved cycle performance and stability at high charge voltages (Kubota et al., 2012) (Kubota et al., 2012).

Medicinal Chemistry and Drug Development

While specific applications of 3,3-Difluoro-2-phenylbutanamide in medicinal chemistry were not directly found, related compounds exhibit significant potential. For instance, N-(substituted benzothiazol-2-yl)amides, which share structural similarities, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, underscoring the potential of difluoro compounds in drug development (Hassan et al., 2012) (Hassan et al., 2012).

properties

IUPAC Name

3,3-difluoro-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c1-10(11,12)8(9(13)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCJWNRNRYBEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.